2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid
Overview
Description
2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group attached to an isoindole ring, which is further modified with a formamidoacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid typically involves multiple steps, starting with the formation of the isoindole core This can be achieved through a cyclization reaction of appropriate precursors, such as an aniline derivative and a diketone The cyclopropyl group is then introduced through a cyclopropanation reaction, often using a Simmons-Smith reagent
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The isoindole ring can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be performed on the carbonyl groups within the compound.
Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the isoindole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: : Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: : Reduction can produce alcohols or amines.
Substitution: : Substitution reactions can yield various derivatives of the isoindole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in the study of biological processes and the development of new drugs.
Medicine
The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets suggests it could be used in the treatment of various diseases.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: : Compounds containing the indole nucleus, such as tryptophan and serotonin, share structural similarities with this compound.
Isoindole Derivatives: : Other isoindole derivatives, such as isoindoline and isoindolone, have similar core structures.
Uniqueness
2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid is unique due to its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and biological activities, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-[(2-cyclopropyl-3-oxo-1H-isoindole-1-carbonyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-11(18)7-15-13(19)12-9-3-1-2-4-10(9)14(20)16(12)8-5-6-8/h1-4,8,12H,5-7H2,(H,15,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVQRMQSMLYXBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(C3=CC=CC=C3C2=O)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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